Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Overview
Description
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is an organic compound with the molecular formula C14H16N2. It is a liquid at room temperature and has a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (212.29 g/mol ) suggests that it could be well absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine. For instance, its stability at room temperature has been reported . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine typically involves the reaction of 3-(pyridin-4-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-pyridinyl)ethanamine
- N-methyl-1-(4-pyridinyl)ethanamine
- N-methyl-1-(2-pyridinyl)ethanamine
Uniqueness
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is unique due to the specific positioning of the pyridine ring and the phenyl group, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDQXMZRTWWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.